

Step-by-step guide to SB 202190 hydrochloride in kinase assays

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Compound of Interest

Compound Name: SB 202190 hydrochloride

Cat. No.: B128778

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Application Notes: SB 202190 Hydrochloride in Kinase Assays

Introduction

SB 202190 hydrochloride is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] As a member of the pyridinyl imidazole class of compounds, it functions by competing with ATP for binding to the kinase's active site.[2][3] This inhibitor is highly specific for the p38α (MAPK14) and p38β (MAPK11) isoforms.[1] Due to its selectivity, SB 202190 is an invaluable tool for elucidating the physiological and pathological roles of the p38 MAPK signaling pathway, which is a key regulator of cellular responses to stress, inflammation, apoptosis, and cell differentiation.[4][5]

Mechanism of Action

SB 202190 binds directly to the ATP-binding pocket of active p38 MAP kinase, preventing the phosphorylation of downstream substrates.[1][6][7] It effectively inhibits the catalytic activity of p38α and p38β isoforms. At standard working concentrations, it shows negligible inhibition of other kinases, including other MAP kinases like JNK and ERK, making it a highly specific research tool.[1] For experimental validation, SB 202474, a structurally similar but inactive analog, is often used as a negative control.[1][8]

Quantitative Data: Inhibitory Activity of SB 202190



The inhibitory potency of SB 202190 is typically quantified by its half-maximal inhibitory concentration (IC50) value. The data below is compiled from various in vitro kinase assays.

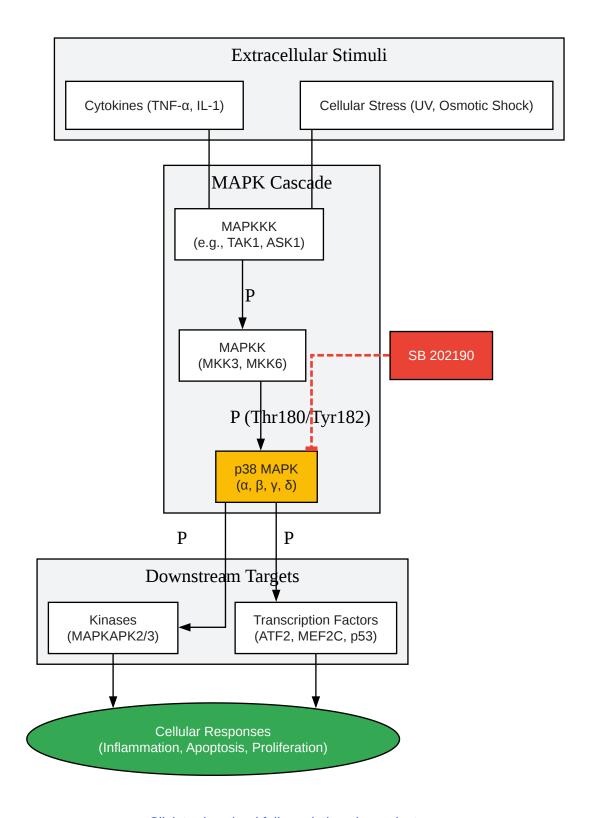
Kinase Target	Common Substrate	IC50 Value (nM)	Binding Affinity (Kd, nM)
p38α (SAPK2a/MAPK14)	Myelin Basic Protein (MBP), ATF2	50	38
p38β2 (SAPK2b/MAPK11)	Myelin Basic Protein (MBP), ATF2	100	Not Widely Reported
ERK, JNK	Not Applicable	>10,000	Not Applicable

Data compiled from multiple sources.[1][6][7][9][10]

Signaling Pathway and Experimental Workflow

To effectively use SB 202190, it is crucial to understand its place in the p38 MAPK signaling cascade and the general workflow for an inhibition assay.

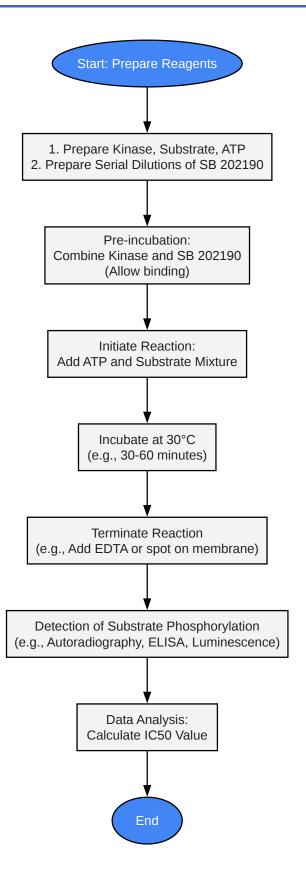




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Caption: p38 MAPK signaling pathway with the inhibitory action of SB 202190.





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Caption: General experimental workflow for an in vitro kinase inhibition assay.



Experimental Protocols Protocol 1: In Vitro p38α Kinase Assay

This protocol describes a method to determine the IC50 value of **SB 202190 hydrochloride** for p38 α kinase using a radioactive filter-binding assay.

Materials:

- Recombinant human p38α kinase
- Myelin Basic Protein (MBP) or activating transcription factor 2 (ATF2) as substrate
- SB 202190 hydrochloride
- Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 5 mM β-glycerophosphate.[11][12]
- [y-33P]ATP or [y-32P]ATP
- ATP solution (10 mM stock)
- Stop Solution: 50 mM phosphoric acid[11]
- 96-well assay plates
- Phosphocellulose paper or filter mats
- Scintillation counter

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of SB 202190 hydrochloride in DMSO.[3] Perform serial dilutions in the Kinase Assay Buffer to achieve final assay concentrations ranging from 1 nM to 50 μM. Include a DMSO-only vehicle control.
- Kinase Reaction Setup: In a 96-well plate, add the following components in order for a final volume of 25-50 μ L:



- Kinase Assay Buffer
- Recombinant p38α kinase (final concentration depends on enzyme activity, typically in the ng range)
- Diluted SB 202190 or DMSO vehicle control
- Pre-incubation: Gently mix and incubate the plate at room temperature (or 30°C) for 15-30 minutes to allow the inhibitor to bind to the kinase.[12]
- Reaction Initiation: Start the kinase reaction by adding a pre-mixed solution of the substrate (e.g., 0.33 mg/mL MBP) and ATP.[11] The final concentration of ATP should be 0.1 mM, including a spike of [y-33P]ATP.[10][11]
- Reaction Incubation: Incubate the plate at 30°C for 10 to 40 minutes.[10][11] The optimal time should be determined to ensure the reaction is within the linear range.
- Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture from each well onto phosphocellulose paper. Immediately immerse the paper in 50 mM phosphoric acid.[11]
- Washing: Wash the phosphocellulose paper four times with 50 mM phosphoric acid to remove unincorporated [y-33P]ATP, followed by one wash with acetone.[11]
- Detection: Air-dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter.
- Data Analysis: Determine the percentage of kinase inhibition for each concentration of SB 202190 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based (In Situ) p38 Inhibition Assay

This protocol assesses the ability of SB 202190 to inhibit p38 MAPK activity within a cellular context by measuring the phosphorylation of a downstream target via Western blot.

Materials:



- HeLa, HaCaT, or other suitable cell line
- Cell culture medium and reagents
- SB 202190 hydrochloride
- p38 MAPK activator (e.g., Anisomycin, LPS, UV radiation)[3][13]
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MAPKAPK2, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Cell Culture: Plate cells in 6-well plates and grow until they reach 70-80% confluency.
- Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 4-16 hours prior to treatment.
- Inhibitor Treatment: Pre-incubate the cells with various concentrations of SB 202190 (typically 1-20 μM) or a DMSO vehicle control for 1-2 hours.[3]
- Stimulation: Add a p38 MAPK activator to the media. For example, treat with 10 μ M anisomycin for 30 minutes.[13]
- Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 μL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.



- Lysate Preparation: Incubate the lysates on ice for 30 minutes, then clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.[8]
- Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
- Western Blotting:
 - Normalize protein samples to the same concentration with Lysis Buffer and Laemmli buffer.
 - Separate 20-30 μg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect protein bands using a chemiluminescent substrate and an imaging system.[12]
- Data Analysis: Perform densitometry on the bands corresponding to the phosphorylated protein. Normalize these values to the total protein or a loading control (e.g., GAPDH).
 Compare the signal from SB 202190-treated samples to the stimulated control to determine the extent of inhibition.

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